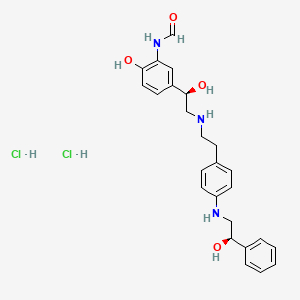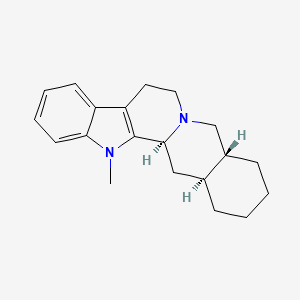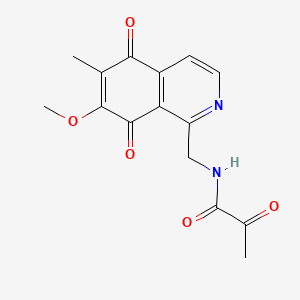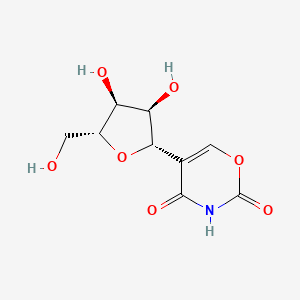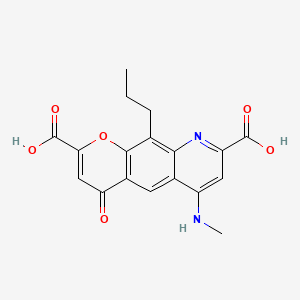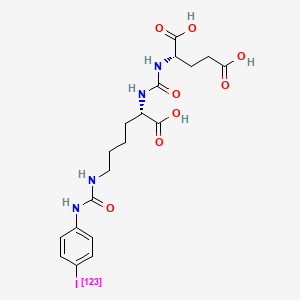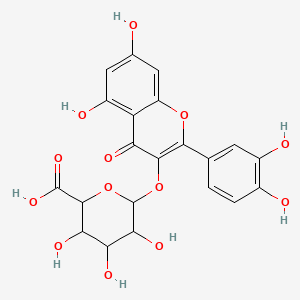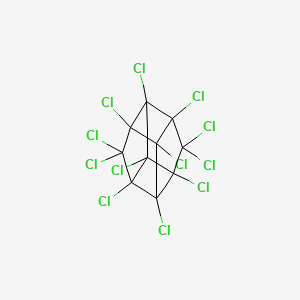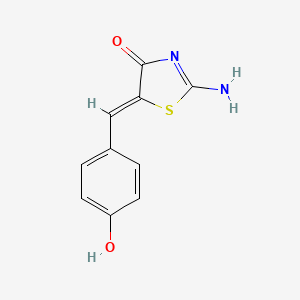
(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone
Overview
Description
MJN228 is a synthetic organic compound known for its role as a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1). It has a molecular formula of C20H20N4O3 and a molecular weight of 364.4 g/mol . MJN228 is primarily used in scientific research to study lipid metabolic pathways and the role of NUCB1 in cells .
Scientific Research Applications
MJN228 is widely used in scientific research due to its ability to selectively bind to nucleobindin 1. Some of its applications include:
Chemistry: MJN228 is used to study lipid-binding proteins and their interactions with various ligands.
Biology: It helps in understanding the role of NUCB1 in lipid metabolic pathways and cellular processes.
Medicine: MJN228 is used in research to explore potential therapeutic targets for diseases related to lipid metabolism.
Industry: The compound is used in the development of biochemical assays and screening tools for drug discovery.
Mechanism of Action
MJN228 exerts its effects by selectively binding to the lipid-binding protein nucleobindin 1. This binding inhibits the interaction of NUCB1 with its natural ligands, thereby perturbing lipid metabolic pathways in cells. The inhibition occurs with an IC50 value of 3.3 μM . The molecular targets and pathways involved include the hydrolytic and oxidative metabolism of endocannabinoids .
Similar Compounds:
KML110: Another ligand for nucleobindin 1, similar in structure and function to MJN228.
Uniqueness of MJN228: MJN228 is unique due to its high selectivity and potency in binding to nucleobindin 1. It has been shown to produce substantial reductions in lipid probe enrichment of NUCB1 in Neuro2a cells, making it a valuable tool in lipid metabolism research .
Biochemical Analysis
Biochemical Properties
MJN228 plays a significant role in biochemical reactions by interacting with the lipid-binding protein nucleobindin 1 (NUCB1). It blocks the binding of the probe arachidonoyl ethanolamide-diazirine to NUCB1 with an IC50 value of 3.3 µM . This interaction prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM . The compound’s ability to inhibit lipid probe binding to NUCB1 highlights its potential in modulating lipid metabolic pathways and influencing lipid-related biochemical processes.
Cellular Effects
MJN228 exerts notable effects on various types of cells and cellular processes. In Neuro2a cells, treatment with MJN228 at a concentration of 25 µM produced substantial reductions in lipid probe enrichment of NUCB1, resulting in a 3-5-fold decrease . This compound influences cell function by perturbing lipid metabolic pathways, which can impact cell signaling pathways, gene expression, and cellular metabolism. The ability of MJN228 to modulate lipid metabolism underscores its potential in studying lipid-related cellular processes.
Molecular Mechanism
The molecular mechanism of MJN228 involves its selective binding to the lipid-binding protein nucleobindin 1 (NUCB1). By blocking the binding of the probe arachidonoyl ethanolamide-diazirine, MJN228 inhibits the interaction between NUCB1 and lipid probes . This inhibition disrupts the hydrolytic and oxidative metabolism of endocannabinoids in cells, leading to changes in lipid metabolic pathways . The compound’s ability to modulate enzyme activity and gene expression at the molecular level highlights its potential as a tool for studying lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MJN228 have been observed to change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to 4 years when stored at -20°C . In vitro studies have shown that MJN228 can maintain its inhibitory effects on lipid probe binding to NUCB1 over extended periods
Metabolic Pathways
MJN228 is involved in lipid metabolic pathways by interacting with the lipid-binding protein nucleobindin 1 (NUCB1). This interaction perturbs the hydrolytic and oxidative metabolism of endocannabinoids in cells . The compound’s ability to modulate lipid metabolic pathways highlights its potential in studying the regulation of lipid metabolism and its impact on cellular processes.
Transport and Distribution
MJN228 is transported and distributed within cells and tissues through its interaction with the lipid-binding protein nucleobindin 1 (NUCB1). The compound’s selective binding to NUCB1 influences its localization and accumulation within cells . Understanding the transport and distribution of MJN228 is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of MJN228 is primarily determined by its interaction with nucleobindin 1 (NUCB1). This interaction directs the compound to specific cellular compartments where NUCB1 is localized . The ability of MJN228 to target specific subcellular compartments highlights its potential as a tool for studying the spatial regulation of lipid metabolism and its impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: MJN228 is synthesized through a series of chemical reactions involving the formation of a piperazine ring and the introduction of a nitro group on an indole scaffold. The key steps include:
Formation of the Piperazine Ring: The synthesis begins with the formation of the piperazine ring by reacting 1-methylpiperazine with appropriate starting materials under controlled conditions.
Introduction of the Nitro Group: The nitro group is introduced onto the indole ring through nitration reactions using nitric acid or other nitrating agents.
Coupling Reactions: The final step involves coupling the piperazine and indole derivatives to form the desired compound, MJN228.
Industrial Production Methods: Industrial production of MJN228 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced as a crystalline solid and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: MJN228 undergoes various chemical reactions, including:
Oxidation: MJN228 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The nitro group in MJN228 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: MJN228 can undergo substitution reactions where functional groups on the indole or piperazine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives of MJN228.
Reduction Products: Amino derivatives of MJN228.
Substitution Products: Substituted indole or piperazine derivatives.
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-22-9-11-23(12-10-22)20(25)19-18(14-5-3-2-4-6-14)16-13-15(24(26)27)7-8-17(16)21-19/h2-8,13,21H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWPPPBUQFKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





